molecular formula C19H14ClN3O5 B2629532 1-((3-chlorobenzyl)oxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852364-55-7

1-((3-chlorobenzyl)oxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2629532
CAS No.: 852364-55-7
M. Wt: 399.79
InChI Key: XZOANIIHHVPCIO-UHFFFAOYSA-N
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Description

1-((3-chlorobenzyl)oxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3O5 and its molecular weight is 399.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Research has focused on developing synthesis methods for compounds with similar structures, highlighting techniques such as amidation, esterification, and recrystallization to achieve desired properties (Zhong et al., 2010). These methods are crucial for creating compounds with potential pharmaceutical applications.

Crystal Structure : Studies on the crystal structure of related compounds have been conducted to understand their molecular configuration, packing, and stability. Single-crystal X-ray diffraction has been utilized to confirm the structures, providing a basis for understanding the physical and chemical properties of these compounds (Zhong et al., 2010).

Biological Activities and Applications

Antimicrobial and Antifungal Agents : Novel derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This research indicates that certain derivatives show promising broad-spectrum antibacterial activity, comparable to known antibiotics, and potent antifungal effects against specific strains (El-Sehrawi et al., 2015).

Anti-tubercular Activity : Derivatives of 1,4-dihydropyridine have been investigated for their anti-tubercular activity, with some showing significant ability to inhibit Mycobacterium tuberculosis growth. The structure-activity relationship highlights the importance of specific substituents on the dihydropyridine ring for enhancing potency (Iman et al., 2015).

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c20-14-5-1-4-13(10-14)12-28-22-9-3-8-17(19(22)25)18(24)21-15-6-2-7-16(11-15)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOANIIHHVPCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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